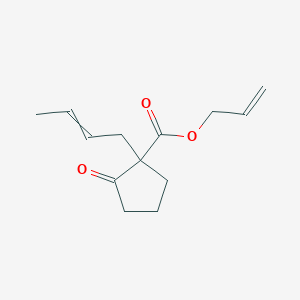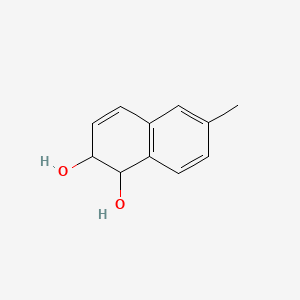
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes both alkenyl and cyclopentane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene intermediate, which is then converted to a cyclopentane derivative.
Introduction of the Alkenyl Groups: The alkenyl groups (prop-2-en-1-yl and but-2-en-1-yl) can be introduced through a series of alkylation reactions. These reactions typically involve the use of strong bases and alkyl halides.
Oxidation and Esterification: The final steps involve the oxidation of the cyclopentane ring to introduce the oxo group and the esterification of the carboxylic acid to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the alkenyl groups to alkyl groups.
Substitution: The alkenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It may be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways. The exact mechanism of action can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Prop-1-en-2-yl acetate: Similar in structure but with different functional groups.
1-(prop-2-en-1-yl)furan: Contains a furan ring instead of a cyclopentane ring.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a phenol group and different alkenyl substituents.
Uniqueness
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate is unique due to its combination of alkenyl and cyclopentane moieties, which confer specific chemical and biological properties
Propiedades
Número CAS |
88629-18-9 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
prop-2-enyl 1-but-2-enyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H18O3/c1-3-5-8-13(9-6-7-11(13)14)12(15)16-10-4-2/h3-5H,2,6-10H2,1H3 |
Clave InChI |
AXQXQAMJRFRWPY-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC1(CCCC1=O)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)




![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)


